Cas no 941899-41-8 (N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,4-difluorobenzene-1-sulfonamide)

N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,4-difluorobenzene-1-sulfonamide is a sulfonamide derivative featuring a thiazolidine dioxide moiety and difluorophenyl group, imparting unique chemical properties. Its structure suggests potential applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation due to the sulfonamide and thiazolidine functionalities. The presence of fluorine atoms enhances metabolic stability and binding affinity, making it a candidate for drug development. This compound may exhibit improved selectivity and pharmacokinetic profiles compared to non-fluorinated analogs. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships in therapeutic research.
N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,4-difluorobenzene-1-sulfonamide structure
941899-41-8 structure
Product Name:N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,4-difluorobenzene-1-sulfonamide
CAS No:941899-41-8
MF:C15H14F2N2O4S2
MW:388.409468173981
CID:5513626
Update Time:2025-05-30

N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,4-difluorobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-2,4-difluoro-
    • N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,4-difluorobenzene-1-sulfonamide
    • Inchi: 1S/C15H14F2N2O4S2/c16-11-5-6-15(14(17)9-11)25(22,23)18-12-3-1-4-13(10-12)19-7-2-8-24(19,20)21/h1,3-6,9-10,18H,2,7-8H2
    • InChI Key: UYGMYPRXEIARSW-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=CC(N3CCCS3(=O)=O)=C2)(=O)=O)=CC=C(F)C=C1F

N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,4-difluorobenzene-1-sulfonamide Pricemore >>

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N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,4-difluorobenzene-1-sulfonamide Related Literature

Additional information on N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,4-difluorobenzene-1-sulfonamide

N-3-(1,1-Dioxo-1λ6,2-Thiazolidin-2-Yl)Phenyl-2,4-Difluorobenzene-1-Sulfonamide: A Comprehensive Overview

The compound with CAS No. 941899-41-8, commonly referred to as N-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-2,4-difluorobenzene-1-sulfonamide, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonamides, which are widely used in drug design due to their versatile properties and ability to interact with biological targets. The structure of this compound is characterized by a thiazolidine ring system fused with a sulfonamide group, making it a unique entity in the realm of heterocyclic chemistry.

Recent studies have highlighted the importance of thiazolidine derivatives in medicinal chemistry. These compounds are known for their ability to modulate enzyme activity and receptor binding, making them promising candidates for the development of novel therapeutic agents. The presence of the sulfonamide group in this compound further enhances its pharmacological profile by improving bioavailability and stability. Additionally, the fluorine atoms at positions 2 and 4 on the benzene ring contribute to the compound's lipophilicity and selectivity towards specific biological targets.

One of the most intriguing aspects of this compound is its potential as a bioisostere in drug design. Bioisosteres are structural analogs that retain similar physical and chemical properties but differ in their functional groups. This property allows chemists to explore alternative pathways for drug action without significantly altering the overall pharmacokinetic profile of the molecule. In this case, the thiazolidine ring serves as a bioisosteric replacement for other heterocyclic systems, offering a novel approach to designing drugs with improved efficacy and reduced side effects.

The synthesis of N-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-2,4-difluorobenzene-1-sulfonamide involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The key steps include the formation of the thiazolidine ring through cyclization reactions and the subsequent coupling with the sulfonamide moiety. Recent advancements in catalytic methods have enabled chemists to achieve higher yields and greater purity in the synthesis of such complex molecules.

From a pharmacological perspective, this compound has shown promise in preclinical studies targeting various disease states. For instance, its ability to inhibit certain kinases makes it a potential candidate for anti-cancer therapies. Furthermore, its selectivity towards specific receptors suggests applications in treating central nervous system disorders such as depression or anxiety. These findings underscore the importance of continued research into this compound's biological effects and its potential role in drug development.

In terms of structural analysis, computational studies have provided valuable insights into the molecular interactions of this compound. Techniques such as molecular docking and quantum mechanics have revealed that the thiazolidine ring plays a critical role in stabilizing interactions with target proteins. Additionally, the fluorinated benzene ring contributes to both hydrophobic interactions and electronic effects, further enhancing the compound's binding affinity.

The development of N-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-2,4-difluorobenzene-1-sulfonamide represents a significant advancement in heterocyclic chemistry and drug design. Its unique combination of structural features and pharmacological properties positions it as a valuable tool for researchers exploring new therapeutic avenues. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of innovative approaches to addressing unmet medical needs.

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